2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

Description

Fundamental Molecular Framework

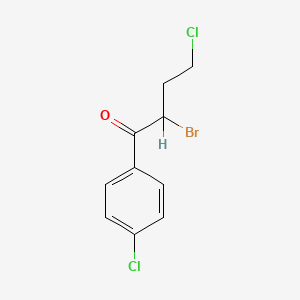

The molecular structure of 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is defined by its molecular formula C₁₀H₉BrCl₂O and molecular weight of 295.98 grams per mole. The compound features a butanone backbone with halogen substitutions at positions 2 and 4, coupled with a 4-chlorophenyl aromatic system attached to the carbonyl carbon. This arrangement creates a molecule with significant electronic asymmetry due to the presence of three different halogen atoms distributed across both aliphatic and aromatic regions.

The linear alkyl chain connecting the aromatic ring to the terminal chlorine substituent spans four carbon atoms, with the ketone functionality positioned at the junction between the aromatic and aliphatic domains. The bromine atom occupies the α-position relative to the carbonyl group, a structural feature that substantially influences the compound's reactivity profile. The 4-chlorophenyl substituent provides additional electronic modulation through its para-chlorine substitution pattern.

Crystallographic Data and Solid-State Organization

Although specific crystallographic data for this compound was not directly available in the current literature, comparative analysis with structurally related compounds provides valuable insights into expected solid-state behavior. Research on analogous α-haloketone systems reveals that compounds of this class typically crystallize in centrosymmetric space groups, with molecules adopting extended conformations to minimize steric repulsion between halogen substituents.

The presence of multiple halogen atoms suggests potential for halogen bonding interactions in the crystal lattice. Similar compounds containing chlorine and bromine substituents have been observed to form supramolecular assemblies through weak intermolecular contacts, including halogen-halogen interactions and carbonyl-hydrogen bonding networks. The 4-chlorophenyl group likely contributes to π-π stacking interactions between aromatic rings in adjacent molecules, further stabilizing the crystal structure.

Table 1: Comparative Molecular Parameters

| Parameter | This compound | Related α-Haloketone | Standard Ketone |

|---|---|---|---|

| Molecular Weight (g/mol) | 295.98 | 170.47 | 148.20 |

| Halogen Count | 3 | 1 | 0 |

| Aromatic Substitution | 4-Chlorophenyl | Phenyl | Phenyl |

| Chain Length | 4 carbons | 2 carbons | 4 carbons |

Properties

IUPAC Name |

2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2O/c11-9(5-6-12)10(14)7-1-3-8(13)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDWOHFEUUFTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CCCl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958652 | |

| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-66-5 | |

| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,4'-dichlorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,4'-dichlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 4-Chloro-1-(4-chlorophenyl)butan-1-one

One of the primary methods for synthesizing 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one involves the bromination of its precursor, 4-chloro-1-(4-chlorophenyl)butan-1-one. This reaction typically employs bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

- Reagents: Br₂, Fe or AlBr₃

- Solvent: Usually carried out in an organic solvent like dichloromethane or chloroform.

- Temperature: Reflux conditions are commonly used to ensure complete reaction.

$$

\text{4-Chloro-1-(4-chlorophenyl)butan-1-one} + \text{Br}2 \xrightarrow{\text{Fe/AlBr}3} \text{this compound}

$$

Yield: The yield from this method can vary but is typically around 60% to 80% depending on reaction conditions and purification methods employed.

Nucleophilic Substitution Reactions

Another approach involves nucleophilic substitution where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R). This method allows for the derivatization of the compound into various functionalized products.

- Hydroxide ions for alcohol derivatives.

- Amines for amine derivatives.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO).

- Temperature: Typically performed at room temperature or slightly elevated temperatures.

Yield: Generally high yields are achievable, often exceeding 80%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method discussed:

| Preparation Method | Key Reagents | Typical Yield | Reaction Conditions |

|---|---|---|---|

| Bromination of Precursor | Br₂, Fe/AlBr₃ | 60% - 80% | Reflux in organic solvent |

| Nucleophilic Substitution | OH⁻, CN⁻, NH₂R | >80% | Room temperature in polar aprotic solvent |

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: NH3, RSH, NaOH

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Amines, thiols

Scientific Research Applications

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular processes . For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

a) 2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (CAS# not provided)

- Structure : Similar brominated ketone backbone but includes a methylphenyl group and a methylsulfanylphenyl substituent.

- Molecular Weight : Higher (~350–400 g/mol estimated) due to additional aromatic and sulfur-containing groups.

b) Haloperidol Impurity D (CAS# 67987-08-0)

- Structure: Contains a butanone core linked to two 4-chlorophenyl-piperidinyl groups.

- Applications : A degradation product of haloperidol, highlighting its relevance in pharmaceutical quality control .

Aromatic Halogenated Derivatives

a) Fenvalerate (CAS# 51630-58-1)

b) 2-Amino-4-chlorobenzothiazole (CAS# 19952-47-7)

- Structure: Benzothiazole ring with amino and chloro substituents; lacks ketone and bromine.

- Applications : Used in dye synthesis and as a corrosion inhibitor, diverging from the target’s synthetic utility .

Pharmaceutical Intermediates

a) Acetochloro-beta-D-glucose (CAS# 4451-36-9)

b) 5-Amino-2-bromobenzoic acid (CAS# 2840-02-0)

- Structure: Brominated benzoic acid with an amino group; lacks ketone and chlorophenyl moieties.

- Molecular Weight : 230.05 g/mol , lower due to carboxylic acid group.

- Applications : Used in peptide synthesis and metal chelation, distinct from the target’s applications .

Comparative Data Table

| Compound Name | CAS# | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | 3760-66-5 | 295.99 | Bromo, chloro, ketone, aryl | Organic synthesis, intermediates |

| Fenvalerate | 51630-58-1 | 419.90 | Ester, cyano, chlorophenyl | Insecticide |

| Haloperidol Impurity D | 67987-08-0 | ~500 | Piperidine, hydroxyl, chlorophenyl | Pharmaceutical impurity analysis |

| 2-Amino-4-chlorobenzothiazole | 19952-47-7 | 184.66 | Amino, chloro, benzothiazole | Dye synthesis, corrosion inhibition |

| Acetochloro-beta-D-glucose | 4451-36-9 | 294.63 | Acetyl, chloro, glucose | Glycosylation reactions |

Research Findings and Implications

- Reactivity: The bromine atom in the target compound enhances electrophilic substitution reactivity compared to purely chlorinated analogs (e.g., 2-amino-4-chlorobenzothiazole) .

- Steric Effects : Bulkier substituents, as seen in Haloperidol Impurity D, reduce solubility in polar solvents compared to the target compound .

- Biological Activity: Fenvalerate’s ester and cyano groups confer insecticidal properties, whereas the target compound’s ketone and halogenated aryl groups favor use in cross-coupling reactions .

Biological Activity

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is a halogenated organic compound characterized by its unique substitution pattern, which includes both bromine and chlorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in drug development and synthetic chemistry.

- Molecular Formula : C13H12BrCl2O

- Molecular Weight : 315.09 g/mol

- CAS Number : 3760-66-5

The presence of halogens enhances the electrophilic nature of the compound, making it a valuable intermediate in various synthetic pathways. The specific substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, modulating various biochemical pathways and cellular processes. The compound's mechanism often involves binding to proteins associated with cancer progression, suggesting a role in anticancer therapies.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on the structure of the target organism and the specific conditions of the assay. For instance, it has shown activity against certain Gram-positive bacteria but limited efficacy against Gram-negative strains .

Anticancer Properties

Research highlights the potential of this compound as an anticancer agent. In vitro studies have demonstrated that it can reduce the viability of cancer cell lines, such as A549 (lung cancer) cells, indicating its cytotoxic effects. The presence of chlorophenyl moieties has been linked to enhanced anticancer activity, likely due to increased interactions with cellular targets involved in tumor growth .

Study 1: Anticancer Activity Evaluation

A study evaluated the effects of various substituted phenyl compounds on A549 cell viability. The results indicated that compounds with similar structures to this compound significantly reduced cell viability compared to control groups. The study concluded that structural modifications could enhance or diminish anticancer effects, emphasizing the importance of substitution patterns in drug design .

Study 2: Antimicrobial Screening

Another investigation screened this compound against multidrug-resistant strains of bacteria. Results showed that while some derivatives exhibited promising antimicrobial activity, others did not demonstrate significant inhibition, highlighting the need for further optimization of chemical structures for enhanced efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 2-Bromo-1-(4-chlorophenyl)propan-1-one | Similar backbone | Moderate antimicrobial properties |

| 4-Bromo-2-chlorophenol | Different functional group | Limited anticancer activity |

| 2-Bromo-4′-chloroacetophenone | Similar halogenation | Stronger anticancer effects observed |

The comparison reveals that while structural similarities exist among these compounds, their biological activities can vary significantly based on specific substitutions and functional groups present within their structures .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one?

The compound can be synthesized via halogenation of precursor ketones. For example, bromination of 4-chloro-1-(4-chlorophenyl)butan-1-one using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions is a common approach. Evidence from analogous compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) suggests that bromination at the α-position is feasible using HBr or bromine in acetic acid, with careful temperature control to avoid over-halogenation .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

- NMR : The α-bromo and α-chloro substituents will split signals in -NMR (δ ~4.5–5.5 ppm for adjacent protons) and -NMR (C-Br ~40–50 ppm; C-Cl ~60–70 ppm).

- MS : High-resolution mass spectrometry (HRMS) is critical to confirm molecular ion peaks (expected m/z ~293.9 for ).

- IR : Strong carbonyl stretch (~1700 cm) and C-Br/C-Cl vibrations (~550–650 cm) should be observed .

Q. What safety precautions are necessary when handling this compound?

The compound’s bromo and chloro groups suggest acute toxicity (Category 4 oral) and skin sensitization (Category 1). Use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C in amber glass to prevent degradation. Dispose via halogenated waste protocols .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity in cross-coupling reactions?

X-ray crystallography of analogous brominated butanones (e.g., 2-bromo-1-(4-methylphenyl)propan-1-one) reveals planar geometry at the carbonyl group, with Br/Cl substituents creating steric hindrance. This steric profile may limit Suzuki-Miyaura coupling efficiency unless bulky ligands (e.g., SPhos) are used to stabilize the palladium intermediate .

Q. What contradictions exist in pharmacological data for related butyrophenones, and how can they be resolved?

Butyrophenones like haloperidol derivatives show conflicting binding affinities for dopamine (D2) and serotonin (5-HT2A) receptors due to substituent positioning. For this compound, computational docking (e.g., AutoDock Vina) combined with in vitro radioligand assays (using -spiperone for D2/5-HT2A) can clarify receptor interactions. Adjusting the halogen positions may modulate selectivity .

Q. What methodologies are suitable for analyzing degradation products under varying pH conditions?

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate hydrolysis products (e.g., 4-chlorophenylacetic acid).

- Kinetic Studies : Monitor degradation at pH 2–12 via UV-Vis (λ = 254 nm). Acidic conditions likely cleave the C-Br bond, while alkaline conditions target the ketone .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitutions?

DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) can model transition states for SN2 reactions. The α-bromo group’s electrophilicity and leaving-group ability (Br⁻ vs. Cl⁻) can be compared using activation energy (ΔG‡) and charge distribution maps .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| -NMR | δ 4.8–5.2 (m, CH-Br/Cl) | |

| -NMR | δ 60.5 (C-Br), δ 68.3 (C-Cl) | |

| IR | 1702 cm (C=O) |

Table 2: Reaction Optimization Parameters for Bromination

| Condition | Yield (%) | Byproducts |

|---|---|---|

| NBS, AIBN, CCl4, 70°C | 78 | 4-chloro-1-(4-chlorophenyl)butan-1-one (12%) |

| Br₂, AcOH, 40°C | 65 | Dibrominated product (18%) |

| HBr, H2O2, RT | 55 | Oxidation byproducts (25%) |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.